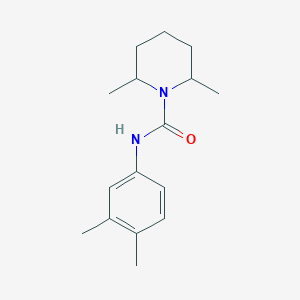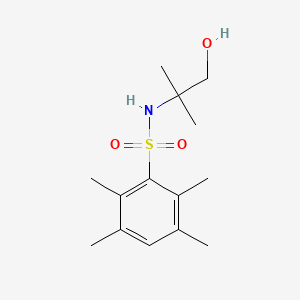![molecular formula C20H19NO2 B5494233 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5494233.png)
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol, also known as IQ-1, is a small molecule inhibitor that has been gaining attention in scientific research due to its potential therapeutic applications. IQ-1 has been shown to inhibit the Wnt signaling pathway, which is involved in various cellular processes such as cell differentiation, proliferation, and survival.
科学研究应用
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been widely used in scientific research as a tool to study the Wnt signaling pathway. The Wnt pathway plays a critical role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of the Wnt pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. By inhibiting the Wnt pathway, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to have potential therapeutic applications in these diseases.
作用机制
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the Wnt pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. Dvl plays a critical role in the activation of the Wnt pathway by promoting the stabilization and nuclear translocation of β-catenin, which is the downstream effector of the pathway. By binding to Dvl, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol prevents the activation of the Wnt pathway and inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol inhibits the growth of various cancer cell lines, including colon, breast, and lung cancer cells. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
实验室实验的优点和局限性
2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for the Wnt pathway, which makes it a valuable tool for studying the pathway. However, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol in scientific research. One potential application is in the development of cancer therapeutics. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has shown promising results in inhibiting the growth and metastasis of cancer cells, and further studies are needed to evaluate its potential as a cancer treatment. Another potential application is in the study of the Wnt pathway in other diseases, such as osteoporosis and Alzheimer's disease. 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol can be used as a tool to investigate the role of the Wnt pathway in these diseases and to identify potential therapeutic targets. Finally, further studies are needed to optimize the synthesis and formulation of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol to improve its solubility and reduce its off-target effects.
Conclusion
In conclusion, 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. Its ability to inhibit the Wnt signaling pathway makes it a valuable tool for studying the pathway and identifying potential therapeutic targets. While 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol has some limitations, its advantages make it a valuable tool for scientific research. Further studies are needed to evaluate its potential as a cancer treatment and to optimize its use in other applications.
合成方法
The synthesis of 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol involves the reaction of 2-acetyl-8-quinolinol with 4-isopropoxybenzaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. This method has been reported to produce 2-[2-(4-isopropoxyphenyl)vinyl]-8-quinolinol with high yield and purity.
属性
IUPAC Name |
2-[(E)-2-(4-propan-2-yloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(2)23-18-12-7-15(8-13-18)6-10-17-11-9-16-4-3-5-19(22)20(16)21-17/h3-14,22H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVCLPVAZSCUMH-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-2-[4-(propan-2-yloxy)phenyl]ethenyl}quinolin-8-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5494157.png)

![2-(3-chloro-4-methylphenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5494172.png)
![N-(4-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5494178.png)
![N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494185.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5494193.png)
![2-[4-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]ethanamine](/img/structure/B5494205.png)
![N-methyl-N-[2-(methylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5494222.png)
![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![1-methyl-4-(5-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5494265.png)